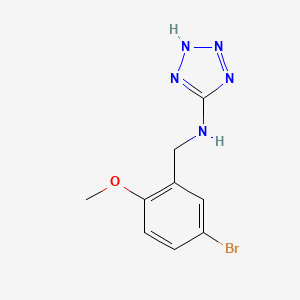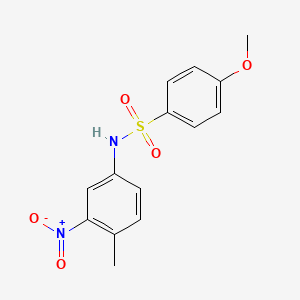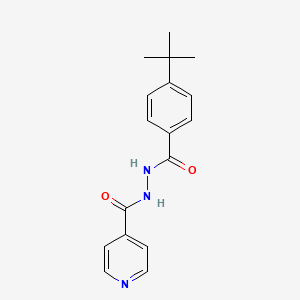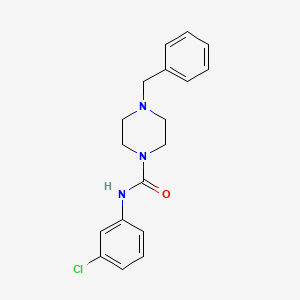![molecular formula C19H16N4O2 B5830453 4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrimidoindolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrimidine and indolizine ring system, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 5-amino-6-mercaptopyrimidines with 2-halo-substituted cyclohexane-1,3-diones . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, chloroform, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Oxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][1,4]benzothiazines
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
Uniqueness
4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is unique due to its specific fused ring system and the presence of functional groups like the carbonitrile and phenacyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
4-oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-10-14-15-8-4-5-9-23(15)18-17(14)21-12-22(19(18)25)11-16(24)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNJDNGYHBOEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C#N)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]propanamide](/img/structure/B5830372.png)
![N-[(4-chlorophenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B5830376.png)




![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)


![1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5830461.png)

![2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide](/img/structure/B5830500.png)
